Bienvenue dans la boutique en ligne BenchChem!

(+)-Tetrabenazine D6

Pharmacokinetics VMAT2 Inhibition Deuterium Isotope Effect

This deuterium-labeled internal standard provides a +6 Da mass shift, exceeding FDA/EMA ≥3 Da requirements to eliminate isotopic cross-talk and matrix effects. Ideal for quantifying tetrabenazine and its metabolites in PK studies for Huntington‘s chorea and tardive dyskinesia, and for ANDA/DMF-compliant impurity profiling. Supplied with full CoA.

Molecular Formula C20H31NO3
Molecular Weight 339.5 g/mol
Cat. No. B10799863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Tetrabenazine D6
Molecular FormulaC20H31NO3
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESC.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3.CH4/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H4/t14-,16-;/m1./s1/i3D3,4D3;
InChIKeyZSFAIFDKUXYVSN-HSGJOGOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Tetrabenazine D6: Deuterated VMAT2 Inhibitor for Analytical Quantification and Pharmacokinetic Research


(+)-Tetrabenazine D6 (CAS 1977511-05-9), also known as (+)-Tetrabenazine-d6 or deutetrabenazine, is a deuterium-labeled analog of the vesicular monoamine transporter 2 (VMAT2) inhibitor (+)-Tetrabenazine . The compound bears six deuterium atoms at the methoxy positions of the benzoquinoline scaffold, yielding a molecular formula of C₁₉H₂₁D₆NO₃ and a molecular weight of 323.46 g/mol . As a stable isotope-labeled internal standard, it is intended for use in GC-MS or LC-MS/MS quantification of tetrabenazine and its metabolites in biological matrices, with typical isotopic purity specifications of ≥98% to ≥99% deuterated forms [1].

Why (+)-Tetrabenazine D6 Cannot Be Replaced by Unlabeled Tetrabenazine or Alternative Internal Standards


In LC-MS/MS bioanalytical method development, unlabeled tetrabenazine cannot substitute for (+)-Tetrabenazine D6 as an internal standard because co-eluting non-deuterated compounds share identical retention times and precursor ion m/z values, precluding independent mass spectrometric resolution and introducing matrix effect bias [1]. Alternative deuterated VMAT2 inhibitors (e.g., Tetrabenazine-d7) differ in isotopic labeling position and extent, which alters chromatographic retention behavior and extraction recovery relative to the target analyte [2]. Regulatory guidance from the FDA and EMA for bioanalytical method validation explicitly mandates the use of stable isotope-labeled internal standards with a mass difference of at least +3 Da to avoid isotopic cross-talk; (+)-Tetrabenazine D6 provides a +6 Da mass shift, exceeding this minimum requirement and ensuring baseline chromatographic separation [3].

Quantitative Differentiation Evidence: (+)-Tetrabenazine D6 vs. Analogs and Alternatives


Pharmacokinetic Differentiation: Doubled Half-Life and 2-Fold Increased AUC of Deuterated α+β-HTBZ Metabolites

In a two-way crossover clinical study directly comparing deutetrabenazine (25 mg) with non-deuterated tetrabenazine (25 mg) in healthy volunteers, specific deuteration at the methoxy positions produced a statistically significant and clinically meaningful alteration in the pharmacokinetics of the active metabolites α-HTBZ and β-HTBZ [1].

Pharmacokinetics VMAT2 Inhibition Deuterium Isotope Effect

LC-MS/MS Assay Validation: Isotopic Purity Enables Precise Quantification Without Matrix Interference

As a deuterated internal standard with six deuterium atoms at non-exchangeable methoxy positions, (+)-Tetrabenazine D6 provides a +6 Da mass shift relative to unlabeled tetrabenazine, ensuring complete baseline mass spectrometric resolution and eliminating isotopic cross-talk . In contrast, alternative internal standards such as Tetrabenazine-d7, while also deuterated, exhibit a different isotopic labeling pattern and molecular weight of 324.47 g/mol (vs. 323.46 g/mol for the D6 variant), resulting in altered chromatographic retention and extraction recovery profiles that may not perfectly mirror the target analyte .

Bioanalytical Method Validation LC-MS/MS Stable Isotope Dilution

VMAT2 Binding Affinity: Comparable Target Engagement to Non-Deuterated Parent

Deuteration at the methoxy positions does not significantly alter the binding affinity of (+)-Tetrabenazine D6 for VMAT2 relative to its non-deuterated parent [1]. The compound retains the characteristic VMAT2 selectivity profile of tetrabenazine, with Kis of 97 nM for VMAT2 and >20,000 nM for VMAT1 in serotonin uptake assays, representing an approximately 200-fold selectivity for VMAT2 over VMAT1 . This pharmacological equivalence ensures that (+)-Tetrabenazine D6 can serve as a reliable surrogate for unlabeled tetrabenazine in receptor occupancy and target engagement studies.

VMAT2 Pharmacology Binding Affinity Isotope Effects

Deuterium Retention at Methoxy Positions Confers Metabolic Stability Advantage

The placement of six deuterium atoms at the methoxy groups (9,10-bis(trideuteriomethoxy)) of (+)-Tetrabenazine D6 represents a strategic isotopic labeling design [1]. These positions are metabolically vulnerable to O-demethylation by CYP2D6, the primary metabolic pathway for tetrabenazine clearance [2]. The deuterium kinetic isotope effect at these sites slows CYP-mediated oxidation, resulting in the clinically observed doubling of active metabolite half-life [3]. In contrast, alternative labeling strategies (e.g., deuterium at aliphatic positions) produce different metabolic stabilization profiles.

Metabolic Stability Deuterium Isotope Effect In Vivo Pharmacokinetics

High-Impact Research and Industrial Applications for (+)-Tetrabenazine D6


Regulatory-Compliant Bioanalytical Method Validation for ANDA and DMF Submissions

(+)-Tetrabenazine D6 is essential for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions to the FDA and EMA [1]. As a stable isotope-labeled internal standard with ≥99% isotopic purity and a +6 Da mass shift, it meets the regulatory requirement for a mass difference ≥3 Da, thereby eliminating matrix effects and ensuring accurate quantification of tetrabenazine and its metabolites in human plasma . The compound is supplied with full Certificates of Analysis, including HPLC purity, NMR, and isotopic enrichment data, facilitating compliance with current Good Manufacturing Practice (cGMP) documentation standards [2].

Clinical Pharmacokinetic Studies of Deutetrabenazine and Tetrabenazine

Given the clinically validated two-fold increase in active metabolite half-life and AUC achieved with deuteration [1], (+)-Tetrabenazine D6 is the definitive internal standard for quantifying tetrabenazine and its α-HTBZ and β-HTBZ metabolites in human pharmacokinetic studies . Researchers conducting clinical trials of hyperkinetic movement disorders—including Huntington‘s disease chorea and tardive dyskinesia—rely on (+)-Tetrabenazine D6 to differentiate between deuterated and non-deuterated drug exposure [2].

Quality Control and Impurity Profiling in API Manufacturing

In Active Pharmaceutical Ingredient (API) manufacturing environments, (+)-Tetrabenazine D6 serves as a reference standard for impurity profiling and process control [1]. The deuterium-labeled compound enables precise identification and quantification of tetrabenazine-related impurities in drug substance batches, supporting stability studies and shelf-life determination . Its stable isotope labeling allows for unambiguous differentiation between API-derived impurities and analytical artifacts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Tetrabenazine D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.